2-(2,2,2-Trifluoro-1-phenylethoxy)acetic acid is an organic compound notable for its unique trifluoromethyl group attached to a phenylethyl moiety. This compound is classified under the category of fluorinated organic compounds, which are widely studied for their distinct chemical properties and potential applications in various fields, including medicinal chemistry and organic synthesis.
The compound is recognized by its Chemical Abstracts Service number 340-06-7 and has been documented in various chemical databases such as PubChem and Smolecule. It falls under the broader classification of amino acids due to the presence of both an amino group and a carboxylic acid group in its structure. Its molecular formula is , and it has a molecular weight of approximately 233.19 g/mol .
The synthesis of 2-(2,2,2-Trifluoro-1-phenylethoxy)acetic acid can be achieved through several methods:
The reaction conditions typically involve solvents like dichloromethane or toluene, with temperatures ranging from room temperature to 40 °C depending on the specific reaction pathway employed. The use of catalysts can significantly influence the reaction kinetics and product yield.
The molecular structure of 2-(2,2,2-Trifluoro-1-phenylethoxy)acetic acid features a trifluoromethyl group attached to a phenylethylamine backbone.
C1=CC=C(C=C1)C(C(F)(F)F)NCC(=O)O
BSYFZKSBWDMHSB-UHFFFAOYSA-N
.The trifluoromethyl group contributes to the compound's lipophilicity and alters its reactivity compared to non-fluorinated analogs.
The compound participates in various chemical reactions typical of amino acids:
These reactions are fundamental in organic synthesis and can be utilized for further derivatization of the compound into more complex structures.
The mechanism of action for 2-(2,2,2-Trifluoro-1-phenylethoxy)acetic acid involves its interaction with biological systems:
Further research is necessary to elucidate these interactions fully and determine pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME).
The unique properties of 2-(2,2,2-Trifluoro-1-phenylethoxy)acetic acid make it suitable for various applications:
CAS No.: 119365-69-4
CAS No.: 4579-60-6
CAS No.: 180854-04-0
CAS No.: 16655-63-3
CAS No.: 137592-04-2
CAS No.: 137592-03-1